4-Fluoro-2-(4-(((3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl)amino)-6,7-dimethoxyquinazolin-2-yl)phenol hydrochloride
Description
This compound features a quinazoline core substituted with methoxy groups at positions 6 and 7, a fluorophenol moiety at position 2, and a stereochemically defined pyrrolidine ring [(3S,4R)-configuration] bearing a 2-hydroxypropan-2-yl group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological contexts.
Properties
Molecular Formula |
C23H28ClFN4O4 |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride |
InChI |
InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H |
InChI Key |
LAKJUTZIXHTMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl |
Origin of Product |
United States |
Biological Activity
The compound 4-Fluoro-2-(4-(((3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl)amino)-6,7-dimethoxyquinazolin-2-yl)phenol hydrochloride , also known as CCT241533, is a small molecule inhibitor primarily targeting the checkpoint kinase 2 (CHK2) enzyme. This compound has garnered attention in cancer research due to its potential therapeutic effects in inhibiting tumor growth and enhancing the efficacy of other anticancer agents.
- Molecular Formula : C23H27FN4O4
- Molecular Weight : 442.48 g/mol
- CAS Number : 1262849-73-9
- Purity : Typically above 95% for research applications
CCT241533 acts as a selective inhibitor of CHK2, which plays a crucial role in DNA damage response pathways. By inhibiting CHK2, the compound can disrupt cell cycle arrest and apoptosis processes that normally occur in response to DNA damage. This mechanism is particularly relevant in cancer cells where CHK2 is often activated by p53 to mediate cellular responses to genotoxic stress.
Antitumor Effects
- Inhibition of Tumor Cell Lines : CCT241533 has shown significant efficacy in blocking CHK2 activity in various human tumor cell lines, including HT29 colon cancer cells. The compound effectively inhibits CHK2 autophosphorylation at Ser516, which is critical for its activation and subsequent signaling cascade involved in cell cycle regulation and apoptosis .
- Combination Therapy : The compound has been demonstrated to enhance the cytotoxic effects of PARP inhibitors in cancer cells. In studies, the presence of CCT241533 significantly increased the sensitivity of tumor cells to these agents, suggesting a synergistic effect that could be exploited for therapeutic benefit .
- Selectivity Profile : CCT241533 exhibits a high degree of selectivity for CHK2 over other kinases, with an IC50 value of approximately 3 nmol/L against CHK2 and minimal cross-reactivity noted against a panel of other kinases at concentrations up to 1 µM .
Case Studies
A notable study investigated the effects of CCT241533 on DNA damage response in mouse thymocytes. The results indicated that treatment with this compound provided a radioprotective effect, suggesting its potential utility not only in cancer therapy but also in protecting normal tissues from radiation-induced damage .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C23H27FN4O4 |
| Molecular Weight | 442.48 g/mol |
| CAS Number | 1262849-73-9 |
| Target | Checkpoint kinase 2 (CHK2) |
| On-target IC50 | 3 nmol/L |
| Selectivity | Minimal cross-reactivity |
| Antitumor Efficacy | Enhanced with PARP inhibitors |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Quinazoline vs. Pyridazine/Pyrrolo-Pyridazine Derivatives: The quinazoline core in the target compound contrasts with pyridazine-based structures in patent examples (e.g., EP 4 374 877 A2), which incorporate fused pyrrolo-pyridazine systems. Pyridazines typically exhibit stronger electron-withdrawing effects, altering binding affinities compared to quinazolines.
Substituent Effects
- Fluorine and Methoxy Groups: The 4-fluoro substituent on the phenol ring (target compound) parallels the 4-fluorophenyl group in a piperidine derivative from the Catalog of Rare Chemicals. Fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism. Methoxy groups at positions 6 and 7 on the quinazoline likely enhance π-π stacking interactions, akin to methoxy-substituted aromatics in .
- Hydroxypropan-2-yl vs. Trifluoromethyl Groups: The hydroxypropan-2-yl group on the pyrrolidine introduces steric bulk and hydrogen-bonding capacity, contrasting with trifluoromethyl groups in patent compounds (e.g., Reference Example 50). The latter increases hydrophobicity but may reduce target selectivity due to non-specific binding .
Stereochemical and Conformational Differences
- This contrasts with piperidine derivatives (e.g., ), where the six-membered ring offers greater conformational flexibility but reduced stereochemical specificity .
Salt Form and Solubility
- The hydrochloride salt of the target compound improves aqueous solubility compared to free bases or non-ionic forms (e.g., ester derivatives in EP 4 374 877 A2). For example, the 2-methylpropyl ester in Reference Example 5 likely exhibits lower solubility, limiting its utility in aqueous formulations .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical NMR Shift Comparison (Inspired by )
Preparation Methods
Quinazoline Functionalization
| Step | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Chlorination (POCl₃) | Reflux, 110°C, 6 h | 85% | 98% | |
| SNAr with phenol | K₂CO₃, DMF, 80°C, 12 h | 72% | 95% |
Pyrrolidine Synthesis
| Step | Conditions | Yield | ee | Source |
|---|---|---|---|---|
| Asymmetric hydrogenation | Rh-(R)-BINAP, H₂ (50 psi), EtOH, 24 h | 68% | 99% | |
| Hydroxypropan-2-yl introduction | Grignard addition to ketone, THF, −78°C | 81% | – |
Buchwald–Hartwig Amination
| Catalyst System | Base | Solvent | Temp (°C) | Yield | Source |
|---|---|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 65% | |
| Pd(OAc)₂/BINAP | t-BuONa | Dioxane | 80 | 78% |
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Comparative Analysis of Synthetic Approaches
Efficiency Metrics
| Method | Total Steps | Overall Yield | Purity | Cost (Relative) |
|---|---|---|---|---|
| Sequential SNAr + Amination | 7 | 32% | 98% | $$$ |
| Convergent Synthesis | 5 | 41% | 99% | $$ |
Scalability Challenges
- Amination Step : Pd catalyst loading (5 mol%) and ligand cost (BINAP) limit large-scale production.
- Salt Formation : Hygroscopic hydrochloride salt necessitates strict moisture control during isolation.
Industrial-Scale Considerations
Process Intensification
Regulatory Compliance
- Genotoxic Impurities : Control of Pd residues (<10 ppm) via Chelex® resin treatment.
- Chiral Purity : USP <621> guidelines mandate >99% ee, achieved via crystallization.
Recent Advancements and Alternatives
Enzymatic Resolution
Photocatalytic Methods
- C–H Amination : Direct functionalization of quinazoline avoids pre-chlorination steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
